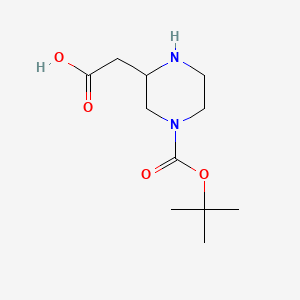

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

Vue d'ensemble

Description

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a chemical compound with the molecular formula C11H20N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound contains a piperazine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid typically involves the following steps:

Formation of Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form 4-(tert-butoxycarbonyl)piperazine.

Introduction of Acetic Acid Moiety: The 4-(tert-butoxycarbonyl)piperazine is then reacted with bromoacetic acid in the presence of a base like sodium hydroxide to introduce the acetic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Compounds with new functional groups replacing the tert-butoxycarbonyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

The unique structure of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid allows it to serve as a scaffold for the development of new therapeutic agents. Its potential applications include:

- Antimicrobial Agents : Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. The modification of this compound could lead to the discovery of new antibiotics effective against resistant strains.

- Antiparasitic Activity : Studies have shown that piperazine derivatives can be effective against parasites such as Cryptosporidium. The activity of this compound could be explored in this context, particularly in developing treatments for cryptosporidiosis, a disease affecting immunocompromised individuals .

Structure-Activity Relationship Studies

The compound serves as an important tool in structure-activity relationship (SAR) studies. By modifying various functional groups attached to the piperazine ring, researchers can assess how these changes affect biological activity and selectivity for specific targets. This approach is crucial for optimizing drug candidates .

Case Study 1: Antiparasitic Research

In a study exploring novel compounds against Cryptosporidium parvum, researchers synthesized several analogs based on the piperazine framework, including derivatives of this compound. These compounds were evaluated for their efficacy in vitro and in vivo, demonstrating promising results that warrant further investigation into their pharmacological profiles .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperazine derivatives. The study highlighted how modifications to the acetic acid moiety could enhance activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed significant antibacterial effects, suggesting that this compound could be a lead candidate for further development .

Potential Future Applications

The versatility of this compound opens avenues for future research:

- Drug Development : Continued exploration of its derivatives may lead to new classes of drugs targeting various diseases.

- Chemical Biology : Investigating its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic pathways.

- Synthetic Chemistry : The compound can serve as a building block for synthesizing more complex molecules with desired biological activities.

Mécanisme D'action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The tert-butoxycarbonyl group provides steric hindrance, influencing the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid

- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid

Uniqueness

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.

Activité Biologique

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid (Boc-piperazine acetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- CAS Number : 183591-72-2

The biological activity of Boc-piperazine acetic acid is primarily attributed to its interaction with various receptors and enzymes. Its structure allows it to act as a ligand for G protein-coupled receptors (GPCRs), particularly the dopamine D2 receptor, which plays a crucial role in neuropharmacology.

Key Findings:

- Dopamine Receptor Interaction : Research indicates that derivatives of Boc-piperazine acetic acid exhibit biased agonism at the D2 receptor, influencing signaling pathways such as cAMP production and β-arrestin recruitment. This bias can lead to therapeutic effects with reduced side effects compared to non-biased agonists .

- Antibacterial Activity : While primarily studied for its neuropharmacological properties, Boc-piperazine acetic acid has also shown potential antibacterial activity against certain Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication .

Biological Activity Overview

Case Study 1: Neuropharmacological Effects

A study explored the effects of Boc-piperazine acetic acid derivatives on D2 receptor signaling in vivo. The results showed that these compounds could effectively reduce hyperlocomotion induced by phencyclidine in mice, indicating potential antipsychotic properties .

Case Study 2: Antibacterial Efficacy

In vitro studies on Boc-piperazine acetic acid derivatives revealed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) were found to be significantly lower than those for traditional antibiotics, highlighting the compound's potential as a novel antibacterial agent .

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCVUIFTKFUZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659678 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183591-72-2 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.